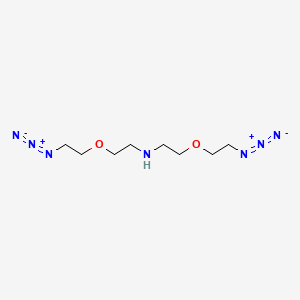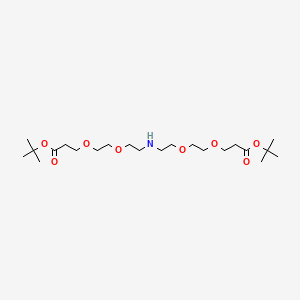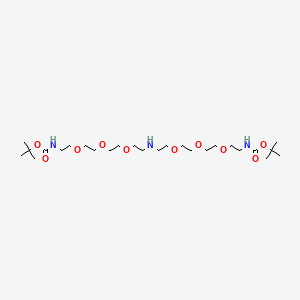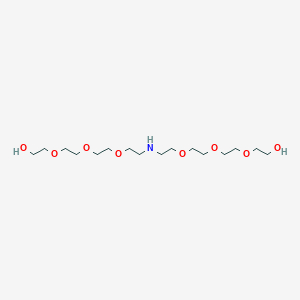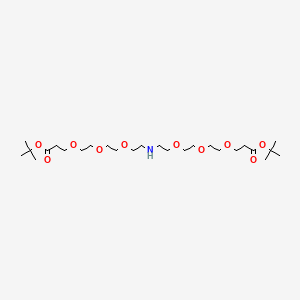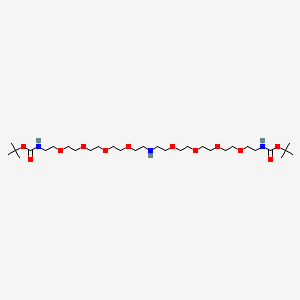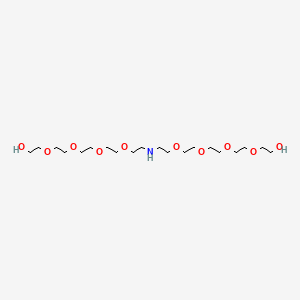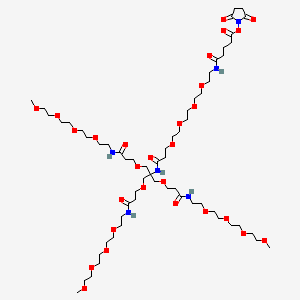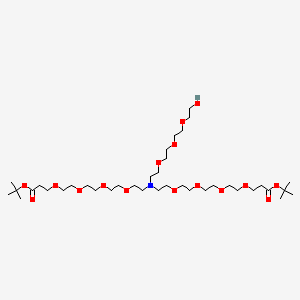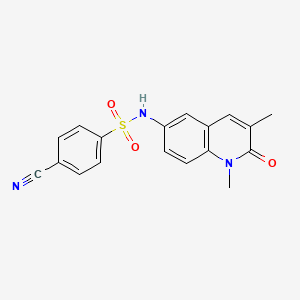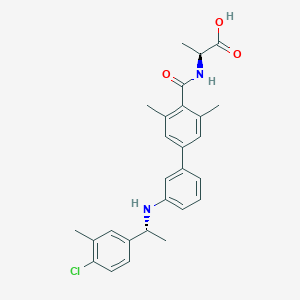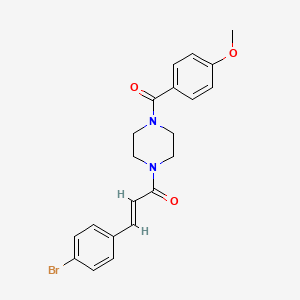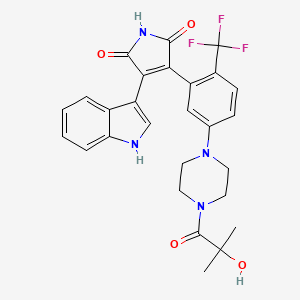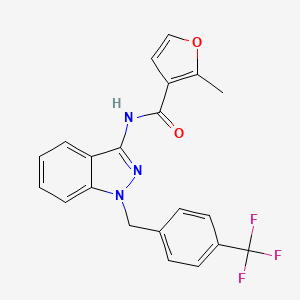
NP-G2-044
Overview
Description
NP-G2-044 is a novel small-molecule inhibitor of the protein fascin, which plays a crucial role in the bundling of actin filaments and the formation of filopodia. Fascin is highly expressed in metastatic tumors and is associated with increased cell motility, making it a significant target for cancer therapy .
Mechanism of Action
Target of Action
The primary target of NP-G2-044 is Fascin , an actin-binding protein that plays a crucial role in the formation of filopodia . Fascin is highly expressed in many metastatic tumors, making it a potential therapeutic target for blocking tumor cell migration, invasion, and metastasis .
Mode of Action
This compound works by specifically inhibiting the biochemical function of Fascin . It occupies the actin-binding site on Fascin, thus preventing Fascin from binding to actin . This action blocks the ability of Fascin to bundle actin filaments and induce the formation of filopodia .
Biochemical Pathways
The inhibition of Fascin by this compound affects the actin cytoskeleton remodeling process, which is fundamental to cell shape and motility events . By blocking the formation of filopodia, a key structure in cell migration and invasion, this compound can potentially hinder the metastatic ability of tumor cells .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it has good bioavailability. More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable .
Result of Action
The inhibition of Fascin by this compound results in the reduction of tumor growth and metastasis . It also enhances the immune response against tumors by increasing antigen uptake by intra-tumoral dendritic cells . Preliminary signals of anti-tumor and anti-metastatic activity were observed in a phase 1 clinical trial .
Action Environment
The action of this compound is influenced by the tumor microenvironment. It targets both tumor cells and dendritic cells within this environment . The effectiveness of this compound may be enhanced when combined with other therapies, such as immune checkpoint inhibitors .
Biochemical Analysis
Biochemical Properties
NP-G2-044 specifically inhibits the biochemical function of fascin, which is to bundle actin filaments and to induce the formation of filopodia . This inhibition of fascin’s function by this compound is believed to be due to the compound occupying the actin-binding site on fascin, thus blocking fascin from binding to actin .
Cellular Effects
This compound has been shown to block tumor metastasis, inhibit cancer growth, and increase antigen uptake by intra-tumoral dendritic cells . It has been observed that this compound increases the number of intratumoral-activated conventional dendritic cells (cDCs) and enhances the antigen uptake by cDCs .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with fascin, an actin-bundling protein. By occupying the actin-binding site on fascin, this compound prevents fascin from binding to actin, thereby inhibiting the formation of filopodia, a process that is fundamental to cell shape and motility events .
Temporal Effects in Laboratory Settings
In preclinical studies, this compound has been shown to increase the overall survival of tumor-bearing mice . It has also demonstrated signals of anti-tumor and anti-metastatic activity in a phase 1 clinical trial .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently available in the literature. It is known that this compound is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.
Preparation Methods
The preparation of NP-G2-044 involves screening chemical libraries to identify compounds that specifically inhibit the biochemical function of fascin. The synthetic route includes the optimization of these inhibitors to produce the lead compound . For in vivo formulations, this compound is prepared by mixing with solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by dilution with double-distilled water .
Chemical Reactions Analysis
NP-G2-044 primarily interacts with fascin by occupying the actin-binding site, thereby preventing the interaction of fascin with actin filaments. This inhibition blocks the formation of filopodia and reduces cell motility . The compound does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions, as its primary function is to inhibit protein-protein interactions.
Scientific Research Applications
NP-G2-044 has shown promising results in preclinical studies and clinical trials for its anti-tumor and anti-metastatic activities. It has been tested in various syngeneic mouse models of breast, lung, pancreatic, and prostate tumors, where it increased overall survival and reinvigorated anti-tumor immune responses . The compound is currently being evaluated in phase 1 and phase 2 clinical trials for patients with advanced or metastatic solid tumor malignancies .
Comparison with Similar Compounds
NP-G2-044 is unique in its specific inhibition of fascin, a protein that is not targeted by many other compounds. Similar compounds that inhibit actin-binding proteins include cytochalasins and latrunculins, which disrupt actin polymerization but do not specifically target fascin . This compound’s specificity for fascin makes it a promising candidate for targeted cancer therapy, as it minimizes off-target effects and enhances anti-tumor efficacy .
Properties
IUPAC Name |
2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]indazol-3-yl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-13-16(10-11-29-13)20(28)25-19-17-4-2-3-5-18(17)27(26-19)12-14-6-8-15(9-7-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLRLAABUFOJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127289 | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807454-59-6 | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807454-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NP-G2-044 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807454596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NP-G2-044 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NP-G2-044 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ER2O3UZ4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


